(4-Acetamidophenyl) 8-methoxy-2-oxochromene-3-carboxylate
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Overview
Description
(4-Acetamidophenyl) 8-methoxy-2-oxochromene-3-carboxylate: is a chemical compound with the molecular formula C19H15NO6 and a molecular weight of 353.33 g/mol
Mechanism of Action
Target of Action
It is known that coumarin-based compounds, which this compound is a derivative of, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that coumarin-based compounds interact with their targets and cause changes that lead to various biological activities .
Biochemical Pathways
It is known that coumarin-based compounds can affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The pharmacokinetics of coumarin-based compounds are generally influenced by their chemical structure .
Result of Action
It is known that coumarin-based compounds have significant inhibitory effects on the growth of certain cells .
Action Environment
It is known that the environment can influence the action of coumarin-based compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetamidophenyl) 8-methoxy-2-oxochromene-3-carboxylate typically involves the condensation of 4-acetamidophenol with 8-methoxy-2-oxochromene-3-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(4-Acetamidophenyl) 8-methoxy-2-oxochromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the chromene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted chromene compounds.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share structural similarities and exhibit comparable biological activities.
Quinoline-2,4-diones: Known for their pharmaceutical importance and diverse biological activities.
Uniqueness
(4-Acetamidophenyl) 8-methoxy-2-oxochromene-3-carboxylate stands out due to its unique combination of the acetamidophenyl and chromene moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-acetamidophenyl) 8-methoxy-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6/c1-11(21)20-13-6-8-14(9-7-13)25-18(22)15-10-12-4-3-5-16(24-2)17(12)26-19(15)23/h3-10H,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZMSHWTMAHDQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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